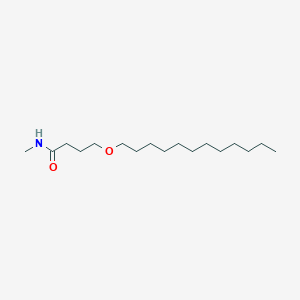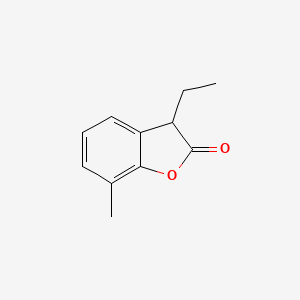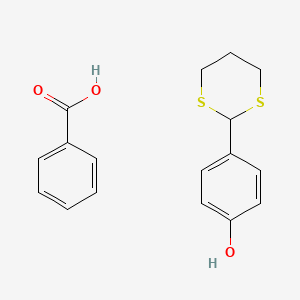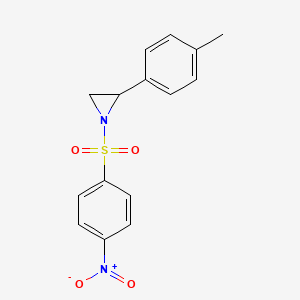
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions. For example, 4-methylphenylamine can react with an epoxide to form the aziridine ring.
Introduction of the Sulfonyl Group: The 4-nitrobenzene-1-sulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the aziridine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are common oxidizing agents.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major product is the corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The aziridine ring can also react with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-1-(benzenesulfonyl)aziridine: Similar structure but lacks the nitro group on the sulfonyl benzene ring.
2-(4-Methylphenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but has a methyl group instead of a nitro group on the sulfonyl benzene ring.
Uniqueness
2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is unique due to the presence of both the 4-methylphenyl and 4-nitrobenzene-1-sulfonyl groups. These substituents confer distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
175222-84-1 |
|---|---|
Formule moléculaire |
C15H14N2O4S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14N2O4S/c1-11-2-4-12(5-3-11)15-10-16(15)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,15H,10H2,1H3 |
Clé InChI |
DCFGIZZBKRBQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



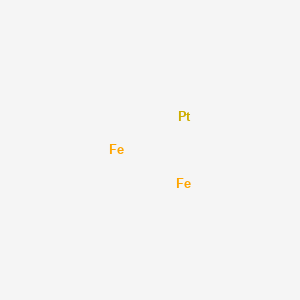
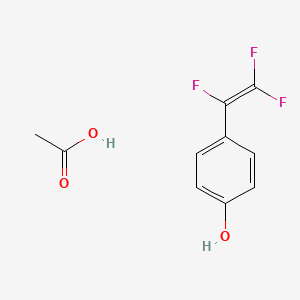
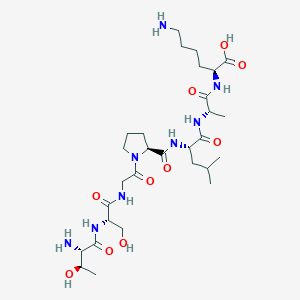

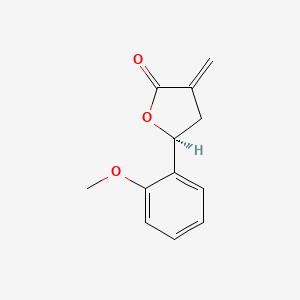
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
